4,5,6,7-tetrafluoro-1H-indazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H2F4N2 |
|---|---|
Molecular Weight |
190.10 g/mol |
IUPAC Name |
4,5,6,7-tetrafluoro-1H-indazole |
InChI |
InChI=1S/C7H2F4N2/c8-3-2-1-12-13-7(2)6(11)5(10)4(3)9/h1H,(H,12,13) |
InChI Key |
GBQVJKBTDYRAQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC2=C1C(=C(C(=C2F)F)F)F |
Origin of Product |
United States |
Synthetic Pathways and Mechanistic Considerations for 4,5,6,7 Tetrafluoro 1h Indazole
Established Methodologies for the Construction of the 1H-Indazole Core with Fluorine Substitution
The construction of the 1H-indazole core is a well-established field in heterocyclic chemistry, with several classical methods being adapted for the synthesis of fluorinated derivatives. These methods often involve the formation of the pyrazole (B372694) ring fused to a benzene (B151609) ring.
Cyclization Reactions of o-Substituted Arylhydrazones
One of the most common and versatile methods for indazole synthesis is the cyclization of ortho-substituted arylhydrazones. This approach involves the reaction of an arylhydrazine with an ortho-substituted aldehyde or ketone, followed by an intramolecular cyclization. The nature of the ortho-substituent is critical for the success of the cyclization step. For the synthesis of fluorinated indazoles, this typically involves starting with a polyfluorinated aniline, which is then converted to the corresponding arylhydrazine. The subsequent reaction with a suitable carbonyl compound and cyclization yields the desired fluorinated indazole.
Diazotization of 2-Alkylanilines Followed by Cyclization
Another classical and effective route to the indazole core involves the diazotization of 2-alkylanilines. numberanalytics.comorganic-chemistry.org This process begins with the conversion of a primary aromatic amine to a diazonium salt using a source of nitrous acid, such as sodium nitrite (B80452) in the presence of a strong acid. numberanalytics.comorganic-chemistry.org The resulting diazonium salt is often unstable and is typically used in situ. organic-chemistry.org Intramolecular cyclization of the diazonium salt derived from a 2-alkylaniline leads to the formation of the indazole ring system. google.com This method has been successfully applied to the synthesis of various substituted indazoles. A Chinese patent describes a three-step synthesis starting from 3-fluoro-2-methylaniline, which undergoes bromination, ring closure, and deprotection to yield 5-bromo-4-fluoro-1H-indazole. google.com
The general mechanism for diazotization involves the following steps:
In situ formation of nitrous acid from sodium nitrite and a strong acid. numberanalytics.com
Protonation of the primary amine. numberanalytics.com
Reaction of the protonated amine with nitrous acid to form a nitrosamine. numberanalytics.com
Rearrangement and elimination to form the diazonium ion. numberanalytics.com
This methodology is particularly useful for preparing indazoles with specific substitution patterns on the benzene ring, which can be challenging to achieve through other synthetic routes.
Direct Synthetic Routes to 4,5,6,7-Tetrafluoro-1H-Indazole and its Analogues
Direct synthesis of this compound often leverages highly fluorinated starting materials, taking advantage of the unique reactivity conferred by the fluorine atoms.
Synthesis from Pentafluoroacetophenone Derivatives and Hydrazine (B178648) Hydrate (B1144303)
A significant direct route to tetrafluorinated indazoles involves the reaction of pentafluoroacetophenone derivatives with hydrazine hydrate. rsc.orgresearchgate.net For instance, the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine does not yield the expected azine, but instead forms 3-methyl-4,5,6,7-tetrafluoro-1H-indazole through the intermediate hydrazone. rsc.org This reaction highlights a key synthetic strategy where the ortho-fluorine atom acts as a leaving group in a nucleophilic aromatic substitution reaction with the hydrazine nitrogen.
This method is a classical approach for synthesizing this family of heterocycles. researchgate.net For example, starting from appropriately fluorinated acetophenones, 4,6-difluoro-3-methyl-1H-indazole and 6,7-difluoro-3-methyl-1H-indazole have been prepared with high yields. researchgate.net
Aromatization Strategies for Fluorinated Tetrahydroindazoles
Another synthetic approach involves the construction of a partially saturated, fluorinated indazole precursor, followed by an aromatization step. This strategy allows for the introduction of the desired fluorine substitution pattern at an earlier stage, with the final step being the creation of the fully aromatic indazole ring system. The aromatization can be achieved through various oxidation methods, which should be carefully chosen to be compatible with the fluorine substituents.
Regioselective Synthesis and Functionalization Approaches in Polyfluorinated Indazole Chemistry
The presence of multiple fluorine atoms on the indazole ring influences the regioselectivity of subsequent functionalization reactions. Understanding and controlling this regioselectivity is crucial for the synthesis of complex, polyfluorinated indazole derivatives with desired biological activities.
The functionalization of the indazole core can be directed to either the N1 or N2 position of the pyrazole ring, or to the carbon atoms of the benzene or pyrazole rings. The outcome of these reactions is often dictated by the reaction conditions and the nature of the substituents already present on the indazole ring. For instance, the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate can be selectively directed to the N1 or N2 position by controlling the reagents, with density functional theory (DFT) calculations suggesting a chelation mechanism for N1-substitution and other non-covalent interactions driving N2-product formation. beilstein-journals.org
Furthermore, methods for the regioselective synthesis of 2H-indazoles have been developed, such as a one-pot condensation-Cadogan reductive cyclization of ortho-nitrobenzaldehydes with amines. organic-chemistry.org The development of regioselective C3-formylation of 2H-indazoles using Selectfluor under microwave-assisted conditions provides a route to 3-formyl 2H-indazoles, which are useful templates for drug discovery. thieme-connect.de These regioselective strategies are critical for expanding the chemical space of polyfluorinated indazoles available for various applications. nih.gov
Synthetic Challenges and Advancements in the Preparation of Fluorinated Indazoles
The synthesis of fluorinated indazoles, including this compound, is accompanied by specific challenges that necessitate innovative synthetic solutions.
A primary challenge is the potential for side reactions. When synthesizing indazoles from ortho-fluoro carbonyl compounds and hydrazine, the formation of azine byproducts can compete with the desired cyclization, ultimately lowering the reaction yield. researchgate.net Another significant side reaction is the Wolf-Kishner reduction of the carbonyl group to a methyl group, which can become a major pathway if not properly controlled. researchgate.net This is particularly problematic in direct preparations from aldehydes. researchgate.net The high reactivity of precursors and the harsh conditions sometimes required can also lead to the formation of complex product mixtures, complicating purification.
To address these challenges, several advancements have been reported. A notable advancement involves the modification of the carbonyl precursor. The use of O-methyloximes of o-fluorobenzaldehydes, instead of the aldehydes themselves, has been shown to effectively eliminate the competing Wolf-Kishner reduction. researchgate.net This strategy provides a more reliable and efficient preparation of the desired indazole core. researchgate.net
Another area of advancement is in the direct fluorination of the indazole nucleus. An efficient, metal-free method for the fluorination of 2H-indazoles has been developed using N-fluorobenzenesulfonimide (NFSI) as the fluorinating agent in water. organic-chemistry.orgacs.org This approach, which proceeds through a suggested radical mechanistic pathway, provides direct access to fluorinated indazole derivatives and avoids the need to construct the ring from a pre-fluorinated precursor. organic-chemistry.orgacs.org
Modern catalytic systems also represent a significant step forward. While many classical indazole syntheses require harsh conditions, newer methods employ catalysts to achieve higher efficiency and selectivity under milder conditions. nih.gov These include palladium-catalyzed C-H amination reactions and copper-catalyzed coupling reactions, which have broadened the scope and applicability of indazole synthesis. nih.govorganic-chemistry.org
Table 2: Challenges and Advancements in Fluorinated Indazole Synthesis
| Challenge | Advancement / Solution | Description | Reference |
| Competitive Side Reactions | Use of O-methyloxime derivatives | Using O-methyloximes of o-fluorobenzaldehydes instead of the free aldehydes suppresses the competing Wolf-Kishner reduction. | researchgate.net |
| Azine Formation | Optimization of reaction conditions | Careful control of reaction parameters can favor the desired intramolecular cyclization over intermolecular azine formation. | researchgate.net |
| Limited Availability of Precursors | Direct Fluorination of Indazole Core | Post-synthesis fluorination using reagents like N-fluorobenzenesulfonimide (NFSI) allows for the introduction of fluorine atoms onto a pre-formed indazole ring. | organic-chemistry.orgacs.org |
| Harsh Reaction Conditions | Development of Catalytic Methods | Use of transition metal catalysts (e.g., Palladium, Copper) enables milder reaction conditions and broader substrate scope for indazole formation. | nih.govorganic-chemistry.org |
Advanced Spectroscopic and Crystallographic Characterization of 4,5,6,7 Tetrafluoro 1h Indazole Derivatives
Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Multinuclear NMR spectroscopy stands as a powerful tool for the unambiguous structural elucidation of fluorinated indazoles in both solution and solid states. researchgate.netnih.gov
¹H, ¹³C, ¹⁹F, ¹⁴N, and ¹⁵N NMR Chemical Shift and Coupling Constant Analysis
The NMR characterization of 4,5,6,7-tetrafluoro-1H-indazole derivatives is facilitated by the analysis of various nuclei. Theoretical calculations, such as the Gauge-Independent Atomic Orbital (GIAO) method, have been employed to support experimental findings and provide a deeper understanding of the observed chemical shifts and coupling constants. nih.govsemanticscholar.org
The ¹H NMR spectra of these compounds in solvents like DMSO-d₆ provide key information. For instance, the NH proton of the indazole ring typically appears as a broad signal at a characteristic chemical shift. researchgate.netchemicalbook.com The chemical shifts of the aromatic protons are influenced by the position and nature of substituents.
¹³C NMR spectroscopy complements the proton data, with the carbon chemical shifts being sensitive to the electronic environment within the molecule. The presence of fluorine atoms significantly influences the ¹³C chemical shifts of the carbon atoms to which they are attached and adjacent carbons.
¹⁹F NMR is particularly informative for these compounds. The fluorine atoms often exhibit complex coupling patterns, including ¹⁹F-¹⁹F and ¹⁹F-¹H couplings, which are invaluable for structural assignment. researchgate.net In some cases, diastereotopic fluorine atoms can be observed, providing insights into the stereochemistry of the molecule. semanticscholar.orgmdpi.com
¹⁴N and ¹⁵N NMR spectroscopy offers direct insight into the electronic structure of the nitrogen atoms within the indazole ring. nih.gov The chemical shifts of N1 and N2 can help distinguish between different tautomers and isomers. nih.gov For example, in (1H-indazol-1-yl)methanol derivatives, the ¹⁵N chemical shifts, in conjunction with GIAO calculations, have been used to confirm the N1 substitution. nih.gov
The following table summarizes typical NMR data for a representative this compound derivative, 3-methyl-4,5,6,7-tetrafluoro-1H-indazole.
| Nucleus | Chemical Shift (ppm) |
| ¹H (NH) | ~13.0 |
| ¹³C (C3) | ~140 |
| ¹⁹F (F4/F7) | ~-140 to -145 |
| ¹⁹F (F5/F6) | ~-160 to -165 |
| ¹⁵N (N1) | ~-177 |
| ¹⁵N (N2) | ~-80 |
| Note: The chemical shifts are approximate and can vary depending on the specific derivative and experimental conditions. |
Solid-State Cross-Polarization Magic-Angle Spinning (CPMAS) NMR Investigations
Solid-state NMR, particularly using the Cross-Polarization Magic-Angle Spinning (CPMAS) technique, provides valuable information about the structure of this compound derivatives in the solid phase. researchgate.netcsic.es This is especially useful when single crystals suitable for X-ray crystallography cannot be obtained. csic.es
CPMAS NMR has been used to study the tautomerism of these compounds in the solid state, confirming that they generally exist as the 1H-tautomer. csic.es The technique is also sensitive to intermolecular interactions, such as hydrogen bonding, which can influence the chemical shifts observed in the solid state. csic.es Both ¹³C and ¹⁹F CPMAS NMR experiments have been successfully applied to fluorinated pharmaceutical compounds, demonstrating the utility of this method for characterizing these systems. nih.govnih.gov
Electron Distribution Estimations via ¹H NMR Shifts
The ¹H NMR chemical shifts can provide qualitative insights into the electron distribution within the molecule. For example, the relative chemical shifts of the protons on the benzenoid ring can indicate the electron-withdrawing or electron-donating effects of the fluorine substituents and other groups attached to the indazole core. A downfield shift generally suggests a decrease in electron density at the proton's location.
High-Resolution Mass Spectrometry for Molecular Composition Verification
High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of newly synthesized this compound derivatives. nih.gov By providing a highly accurate mass measurement, HRMS allows for the determination of the molecular formula with a high degree of confidence. This technique is a standard characterization method used alongside NMR and other spectroscopic techniques to unequivocally identify the synthesized compounds. mdpi.com
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Studies
Vibrational spectroscopy, including both Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, offers a complementary method for the characterization of this compound derivatives. csic.esnih.gov These techniques probe the vibrational modes of the molecule, providing a fingerprint that is unique to its structure.
FT-IR spectra of these compounds typically show characteristic absorption bands for the N-H stretching vibration, as well as vibrations associated with the aromatic rings and the C-F bonds. nih.gov Raman spectroscopy provides information about the non-polar vibrations in the molecule and can be particularly useful for observing skeletal vibrations. nih.govresearchgate.net The combination of both FT-IR and Raman data allows for a more complete vibrational assignment. researchgate.net
The following table presents typical vibrational frequencies for key functional groups in a this compound derivative.
| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |
| N-H Stretch | ~3400 | Not typically observed |
| C=C Stretch (aromatic) | ~1600-1450 | ~1600-1450 |
| C-F Stretch | ~1200-1000 | ~1200-1000 |
Photoelectron Spectroscopy and Ionization Potential Determination
X-ray Crystallography for Precise Molecular and Supramolecular Architecture Elucidation
The tetrafluorination of the benzene (B151609) ring in this compound derivatives is known to significantly influence their electronic properties and intermolecular interactions. This high degree of fluorination can alter the charge distribution within the molecule, impacting how the molecules pack in the solid state.
Hydrogen Bonding: The N-H proton of the pyrazole (B372694) ring in 1H-indazoles is a potent hydrogen bond donor, while the sp2-hybridized nitrogen atom (N2) acts as a hydrogen bond acceptor. This combination facilitates the formation of robust hydrogen-bonded chains or catemers. In the case of indazole itself, molecules are linked by N1–H1···N2 hydrogen bonds, forming one-dimensional chains. It is highly probable that this compound and its derivatives exhibit similar hydrogen bonding patterns, forming catemeric structures.
Aromatic Stacking and Other Interactions: The presence of the electron-rich aromatic system in indazoles also promotes π-π stacking interactions. Furthermore, the fluorine substituents in this compound derivatives introduce the possibility of other non-covalent interactions, such as C–H···F and F···F contacts, which can play a significant role in the crystal packing. The introduction of fluorine atoms can also influence the nature of π-π stacking, often leading to offset or "slipped" stacking arrangements due to the quadrupolar moments of the fluorinated aromatic rings. For other fluorinated indazoles, intermolecular interactions involving the fluorine atoms, such as H-F hydrogen bonding, have been noted to influence the molecular assembly.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bonding | N-H | N | ~2.9 - 3.1 |
| π-π Stacking | Aromatic Ring | Aromatic Ring | ~3.3 - 3.8 |
| C-H···F Interaction | C-H | F | ~3.0 - 3.5 |
This table presents generalized data for indazole and fluorinated aromatic systems based on existing literature.
A fascinating aspect of the solid-state chemistry of 1H-indazoles is their propensity to crystallize in chiral space groups, even though the individual molecules are achiral. This spontaneous resolution is a consequence of the supramolecular chirality that arises from the specific arrangement of molecules in the crystal lattice.
Studies on indazole and some of its derivatives have shown that the hydrogen-bonded catemers can adopt a helical structure. These helical chains, which can be either right-handed (P, plus) or left-handed (M, minus), lead to the formation of a chiral crystal structure from achiral molecules. A survey of the Cambridge Crystallographic Database has revealed that several 1H-indazoles form such helical catemers and crystallize in non-centrosymmetric space groups. nih.govmdpi.com For instance, indazole itself crystallizes in the chiral space group P21. nih.gov
The formation of these helical structures is a cooperative effect of the directional hydrogen bonding and other weaker intermolecular forces that guide the assembly of the molecules. Given the strong tendency of the indazole core to form hydrogen-bonded catemers, it is plausible that derivatives of this compound could also exhibit this behavior, potentially leading to the formation of chiral crystals from achiral building blocks. The specific pitch and handedness of such helices would be influenced by the steric and electronic effects of the fluorine substituents.
Theoretical and Computational Chemistry of 4,5,6,7 Tetrafluoro 1h Indazole
Quantum Chemical Calculations for Geometric Optimization and Electronic Structure Analysis
Quantum chemical calculations are fundamental in elucidating the three-dimensional arrangement of atoms and the distribution of electrons within the 4,5,6,7-tetrafluoro-1H-indazole molecule. These calculations have been performed using various levels of theory to ensure accuracy and reliability.
Ab Initio Methods (e.g., MP2, RHF)
Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, have been employed to study fluorinated indazoles. For instance, Møller-Plesset perturbation theory of the second order (MP2) with the 6-31G** basis set has been utilized to determine that the 1H-tautomer of indazole is more stable than the 2H-tautomer by 15 kJ·mol⁻¹. nih.govresearchgate.net This level of theory provides a more accurate structure for the parent indazole compared to experimental microwave measurements. rsc.org
Restricted Hartree-Fock (RHF) calculations, often with basis sets like 6-31G*, have been used to determine the preferred conformers of related substituted indazoles. rsc.org These methods are crucial for obtaining a foundational understanding of the molecule's geometry.
Density Functional Theory (DFT) Approaches (e.g., B3LYP)
Density Functional Theory (DFT) has become a widely used tool for studying the electronic structure of molecules due to its balance of accuracy and computational cost. The B3LYP functional, combined with various basis sets such as 6-311++G(d,p), is a popular choice for these calculations. researchgate.netujaen.es
DFT calculations have been instrumental in:
Confirming the most stable tautomeric forms of indazole derivatives, which generally align with experimental findings. nih.govresearchgate.net
Investigating the geometries and electronic properties of fluorinated indazoles. rsc.org
Providing a solid basis for interpreting experimental observations from techniques like NMR spectroscopy. nih.govresearchgate.net
Calculation and Analysis of Electrostatic Properties and Dipole Moments
The electrostatic properties of this compound, particularly its dipole moment, are significantly influenced by the fluorine substituents. Computational studies have explored these properties to understand the molecule's polarity and intermolecular interactions. The direction and magnitude of the dipole moment in fluorinated indazoles have been rationalized through these calculations. rsc.org For instance, the dipole moment can influence the relative stability of tautomers in different solvents. nih.gov
Natural Bond Order (NBO) Analysis for Understanding Bonding Characteristics
Natural Bond Order (NBO) analysis is a computational technique used to study the bonding and electronic structure of molecules in detail. NBO calculations have been performed on fluorinated indazoles to rationalize the direction of their dipole moments. rsc.org This analysis provides insights into the delocalization of electron density and the nature of the chemical bonds within the molecule, helping to explain the electronic effects of the fluorine atoms on the indazole ring.
Gauge-Invariant Atomic Orbital (GIAO) Calculations for Accurate NMR Chemical Shift Prediction
The Gauge-Invariant Atomic Orbital (GIAO) method is a powerful computational tool for predicting NMR chemical shifts with high accuracy. nih.govresearchgate.netrsc.org This method, often employed with DFT at levels like B3LYP/6-311+G(2d,p) or B3LYP/6-311++G(d,p), calculates the absolute shielding tensors of atoms in a molecule. rsc.orgujaen.es
These calculated shieldings are then converted to chemical shifts, which can be directly compared with experimental NMR data. This comparison is invaluable for:
Assigning peaks in ¹H, ¹³C, and ¹⁹F NMR spectra to specific atoms in the molecule. rsc.orgmdpi.com
Confirming the structure of synthesized compounds. nih.govresearchgate.net
Understanding the electronic environment of the nuclei.
The GIAO/B3LYP/6-311++G(d,f) level of theory has been shown to provide calculated ¹⁹F chemical shifts that are in satisfactory agreement with experimental data for fluorinated indazole derivatives. mdpi.comnih.gov
Computational and Experimental Studies on Tautomeric Equilibria and Relative Stabilities (1H- vs 2H-Indazole)
Indazole and its derivatives can exist in two tautomeric forms: the 1H- and 2H-tautomers. The relative stability of these tautomers is a critical aspect of their chemistry. Computational studies have consistently shown that for the parent indazole and many of its derivatives, the 1H-tautomer is more stable than the 2H-tautomer. nih.govresearchgate.netnih.gov
MP2/6-31G** calculations indicate a stability difference of approximately 15 kJ·mol⁻¹ in favor of the 1H-tautomer for the parent indazole. nih.govresearchgate.net Similar results have been obtained with other methods, both in the gas phase and in solution. nih.govresearchgate.net For 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, experimental evidence from multinuclear magnetic resonance spectroscopy confirms that it exists as the 1H-tautomer. core.ac.uk
Mechanistic Insights and Energetic Profiling of Reactions involving Fluorinated Indazoles
Detailed mechanistic and energetic profiling for reactions specifically involving this compound is not extensively documented in dedicated studies. However, valuable insights can be extrapolated from computational analyses of its synthesis and the reactivity of analogous fluorinated aromatic systems.
A key reaction leading to the formation of a tetrafluorinated indazole framework is the cyclization of intermediates derived from highly fluorinated phenyl precursors. For instance, the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine (B178648) yields 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. This reaction proceeds via a hydrazone intermediate. rsc.org Computational studies on this transformation help to elucidate the geometric and electronic factors that govern the cyclization process. The stability of the resulting indazole ring is a driving force for the reaction, and theoretical calculations can model the transition states involved in the ring-closure step.
The reactivity of the tetrafluorinated benzene (B151609) ring in these indazoles is expected to be dominated by nucleophilic aromatic substitution (SNAr) reactions. The four electron-withdrawing fluorine atoms significantly activate the aromatic ring towards attack by nucleophiles. Computational models of SNAr reactions on fluorinated aromatic compounds suggest that the reaction can proceed through either a stepwise mechanism, involving a stable Meisenheimer intermediate, or a concerted mechanism. researchgate.netnih.gov The specific pathway is influenced by the nature of the nucleophile, the leaving group, and the solvent. For polyfluorinated systems like this compound, theoretical calculations can predict the most likely sites of nucleophilic attack and the associated activation energy barriers.
Computational methods such as the calculation of the local electron attachment energy, E(r), can be employed to predict the regioselectivity of nucleophilic attack on electron-deficient arenes. researchgate.net For this compound, such calculations would likely indicate the positions most susceptible to substitution.
| Tautomer | Relative Energy (kJ·mol⁻¹) in Gas Phase | Relative Energy (kJ·mol⁻¹) in Water | Computational Method |
|---|---|---|---|
| 1H-Indazole | 0.0 | 0.0 | MP2/6-31G** |
| 2H-Indazole | 14.5 - 15.0 | 15.9 |
This table presents calculated relative energies for the two common tautomers of the parent indazole. The 1H-tautomer is consistently shown to be the more stable form. nih.gov Such fundamental data is essential for accurately modeling the reactions of its fluorinated derivatives.
Furthermore, DFT calculations are instrumental in understanding the outcomes of reactions involving fluorinated indazoles. For example, in the reaction of NH-indazoles with formaldehyde (B43269), theoretical calculations at the B3LYP/6-311++G(d,p) level have been used to rationalize the observed product distribution. nih.gov These studies show that the relative stability of the possible isomers dictates the reaction outcome. For this compound, similar computational approaches would be invaluable in predicting its behavior in various chemical transformations.
Chemical Reactivity and Functionalization Strategies for 4,5,6,7 Tetrafluoro 1h Indazole
Nucleophilic and Electrophilic Substitution Reactions on the Polyfluorinated Aromatic Ring
The electron-withdrawing nature of the fluorine atoms in 4,5,6,7-tetrafluoro-1H-indazole makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) reactions. ossila.com This allows for the displacement of one or more fluorine atoms by various nucleophiles, providing a direct method for introducing new functional groups onto the carbocyclic ring. The positions most prone to substitution are typically those activated by the heterocyclic ring and the other fluorine atoms.
Conversely, electrophilic aromatic substitution on such a highly deactivated ring is challenging. The strong electron-withdrawing effect of the four fluorine atoms significantly reduces the electron density of the aromatic system, making it resistant to attack by electrophiles. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, often require harsh conditions and may lead to a mixture of products or fail to proceed altogether. For instance, the nitration of 1H-indazole typically yields the 5-nitro derivative, but the presence of multiple fluorine atoms alters this reactivity. researchgate.net
N-Functionalization and Regioselectivity (e.g., Formation of N1-Substituted Derivatives)
The indazole core possesses two nitrogen atoms, N1 and N2, both of which can potentially be functionalized. The reaction of this compound with electrophiles can lead to a mixture of N1- and N2-substituted regioisomers. The regioselectivity of these reactions is influenced by several factors, including the nature of the electrophile, the reaction conditions (solvent, base, temperature), and the electronic properties of the indazole ring. nih.govnih.govresearchgate.net
Generally, the 1H-tautomer of indazole is thermodynamically more stable than the 2H-tautomer. beilstein-journals.org This thermodynamic preference often favors the formation of N1-substituted products. For instance, N-alkylation using alkyl halides in the presence of a base like sodium hydride in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for selective N1-alkylation of various substituted indazoles. nih.govnih.govresearchgate.net However, the regioselectivity can be shifted towards the N2-isomer under certain conditions, such as when using specific substituents on the indazole ring or different reaction protocols. nih.govresearchgate.net For example, the presence of a nitro group at the C7 position can direct alkylation to the N2 position with high selectivity. nih.govnih.govresearchgate.net
| Reagent/Conditions | Position of Functionalization | Regioselectivity | Reference |
| Alkyl halide, NaH, THF | N1 | High for many substituted indazoles | nih.govnih.govresearchgate.net |
| C7-NO2 or C7-CO2Me substituent | N2 | ≥ 96% | nih.govnih.govresearchgate.net |
| 2-(trimethylsilyl)ethoxymethyl (SEM) group | N2 | Regioselective protection | nih.gov |
Derivatization at the 3-Position of this compound
The C3-position of the indazole ring is another key site for functionalization. The development of methods for the selective introduction of substituents at this position is crucial for the synthesis of many biologically active indazole derivatives. mdpi.comnih.govchim.it
One common strategy involves the deprotonation of an N-protected indazole at the C3-position using a strong base, such as n-butyllithium, to form a lithiated intermediate. This nucleophilic species can then react with various electrophiles to introduce a wide range of functional groups. nih.gov For example, regioselective C3-lithiation of N2-SEM-protected indazoles has been successfully employed for this purpose. nih.gov
Another important approach is the use of transition metal-catalyzed cross-coupling reactions, which are discussed in more detail in the following section. These methods often require prior functionalization of the C3-position with a leaving group, such as a halogen. mdpi.comchim.it
Metal-Catalyzed Cross-Coupling Reactions for C-C Bond Formation (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have become indispensable tools for C-C bond formation in modern organic synthesis. mdpi.comnih.govrsc.org These reactions are highly effective for the functionalization of heterocyclic compounds, including this compound. nih.govmdpi.com
The Suzuki-Miyaura reaction typically involves the coupling of an organoboron reagent (e.g., a boronic acid or ester) with a halide or triflate under the catalysis of a palladium complex. nih.gov For the functionalization of this compound, this would typically involve the preparation of a C3-halogenated derivative (e.g., 3-iodo-4,5,6,7-tetrafluoro-1H-indazole) which can then be coupled with a variety of aryl or vinyl boronic acids to introduce new carbon-carbon bonds. mdpi.comresearchgate.net The efficiency of these reactions can be influenced by the choice of catalyst, ligand, base, and solvent. nih.govresearchgate.net
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
| Suzuki-Miyaura | 7-Bromo-4-sulfonamido-1H-indazoles, Aryl boronic acids | PdCl2(dppf), K2CO3, 1,4-dioxane/water | C7-Arylated-4-sulfonamido-1H-indazoles | nih.gov |
| Suzuki-Miyaura | 3-Iodo-1H-indazole, Organoboronic acids | PdCl2(dppf) immobilized in ionic liquid | C3-Functionalized-1H-indazoles | mdpi.comresearchgate.net |
| Negishi | N1-Boc-indazole, TMP2Zn, CuCN·2LiCl, Electrophile | - | C3-Substituted indazoles | chim.it |
Ring Transformations and Skeletal Rearrangement Studies
While less common than functionalization reactions, studies on ring transformations and skeletal rearrangements of the indazole core can provide access to novel heterocyclic systems. For instance, the reaction of 7-nitroisatins with hydrazine (B178648) hydrate (B1144303) has been shown to lead to an unexpected rearrangement, forming indazole derivatives. researchgate.net Such rearrangements often proceed through complex mechanistic pathways and can be influenced by the substitution pattern on the starting material. Research in this area for this compound could potentially uncover new synthetic routes to other fluorinated heterocycles.
Advanced Chemical and Materials Science Applications of 4,5,6,7 Tetrafluoro 1h Indazole and Its Analogues
Coordination Chemistry: Exploration of 4,5,6,7-Tetrafluoro-1H-Indazole as a Ligand Building Block
The indazole moiety, with its pyrazole-like nitrogen atoms, is an effective coordinating agent for a variety of metal centers. The introduction of a tetrafluoro-substituted benzene (B151609) ring, as seen in this compound, profoundly modifies its ligand properties, opening new avenues for the design of novel coordination complexes with enhanced stability and functionality.
Poly(pyrazolyl)borates, often referred to as scorpionate ligands, are a well-established class of tripodal ligands that form stable complexes with a wide range of metals. By analogy, poly(indazolyl)borates can be synthesized, and the use of fluorinated indazoles like this compound allows for the creation of new ligand systems with unique electronic and steric profiles.
The synthesis of a poly(indazolyl)borate ligand typically involves the reaction of a potassium or sodium borohydride (B1222165) with an excess of the corresponding indazole. For the tetrafluorinated analogue, the synthesis would proceed as follows:
Reaction Scheme for the Synthesis of a Tetrafluoro-Substituted Poly(indazolyl)borate Ligand:
While specific literature on the synthesis of poly(4,5,6,7-tetrafluoro-1H-indazolyl)borate is not abundant, studies on related fluorinated indazoles and their coordination to metal centers provide a strong basis for their expected behavior. researchgate.netcsic.es For instance, the coordination behavior of the non-fluorinated analogue, 4,5,6,7-tetrahydro-1H-indazole, has been studied with Cu(II), Co(II), and Ag(I), forming complexes with varying geometries. researchgate.net The characterization of these complexes relies on a suite of analytical techniques.
Table 1: Analytical Techniques for Characterization
| Technique | Information Provided |
|---|---|
| ¹H, ¹³C, and ¹⁹F NMR Spectroscopy | Provides detailed information on the molecular structure and the electronic environment of the atoms. rsc.org |
| Mass Spectrometry | Confirms the molecular weight and fragmentation pattern of the ligand and its complexes. rsc.org |
| X-ray Crystallography | Determines the precise three-dimensional structure of the metal complexes, including bond lengths and angles. |
| FT-IR Spectroscopy | Identifies characteristic vibrational frequencies of functional groups within the ligand and complex. |
The synthesis of a related compound, 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, has been reported, and its structure and electrostatic properties were studied using both experimental and computational methods. rsc.org
The presence of four fluorine atoms on the indazole ring has a significant impact on the properties of the resulting metal complexes. The high electronegativity of fluorine leads to a number of effects:
Inductive Electron Withdawal: The fluorine atoms withdraw electron density from the indazole ring system. This reduces the basicity of the coordinating nitrogen atoms, which can influence the strength of the ligand-metal bond.
Modulation of Redox Potentials: The electron-withdrawing nature of the fluorine substituents can help to tune the redox properties of the metal complexes. ossila.com
Enhanced Lipophilicity: Fluorination generally increases the lipophilicity of the molecule, which can affect the solubility of the complexes in different solvents and their ability to interact with biological membranes.
Intermolecular Interactions: The fluorine atoms can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which can influence the packing of the complexes in the solid state and their supramolecular chemistry. ossila.com
These properties allow for the fine-tuning of the stability and reactivity of the resulting metal complexes, making them attractive for applications in catalysis and materials science.
Applications in Chemical Reagents and Analytical Chemistry
The unique properties of this compound also make it a valuable reagent in organic synthesis and a target for analytical studies. Its interest in medicinal chemistry is notable, with fluorinated indazoles being explored for a range of biological activities. ontosight.ai
As a chemical reagent, it can be used as a building block for the synthesis of more complex molecules. For example, fluorinated indazoles have been used in the synthesis of inhibitors for enzymes like nitric oxide synthase (NOS). researchgate.net The reaction of indazoles with formaldehyde (B43269) to produce (1H-indazol-1-yl)methanol derivatives is a known transformation, which can be a route to further functionalization. nih.gov
In analytical chemistry, the primary application lies in the detailed characterization of the compound itself and its derivatives. Techniques such as multinuclear NMR spectroscopy are crucial for structure elucidation. rsc.org Computational studies, including density functional theory (DFT), have been employed to understand the geometry and electrostatic properties of fluorinated indazoles, aiding in the interpretation of experimental data. rsc.org
Photochemical Properties and Potential in Molecular Photoswitch Design for Smart Materials
Indazole and its derivatives are highly conjugated systems and often exhibit interesting photophysical properties. ossila.com The introduction of fluorine atoms can be used to modulate these properties, making them suitable for applications in smart materials.
Fluorinated indazoles are considered powerful chromophore units. ossila.com The pyrazole (B372694) moiety allows for coordination to metal centers like Iridium (Ir) and Europium (Eu) to form photosensitizers. ossila.com The electron-deficient nature of the fluorine groups can be used to tune the energy gap of the molecule or complex. ossila.com
The insertion of an indazole unit into a donor-π-acceptor (D-π-A) type fluorophore has been shown to create systems with "fluorescence umpolung" properties, where the emission intensity can be switched by modifying the electron-donating or -withdrawing character of a substituent. researchgate.net This suggests that this compound, with its strong electron-withdrawing character, could be a key component in the design of molecular photoswitches. These are molecules that can be reversibly switched between two or more stable states by light, leading to changes in their physical and chemical properties.
Table 2: Potential Photochemical Applications
| Application Area | Principle |
|---|---|
| Molecular Photoswitches | Reversible light-induced isomerization leading to changes in absorption, emission, or other properties. |
| Organic Light-Emitting Diodes (OLEDs) | Use as a building block for emissive materials or host materials. ossila.com |
| Dye-Sensitized Solar Cells (DSSCs) | The highly conjugated system can act as a sensitizer (B1316253) to absorb light and inject electrons into a semiconductor. ossila.com |
While direct studies on this compound as a molecular photoswitch are limited, the fundamental properties of fluorinated indazoles provide a strong rationale for its potential in the development of photoresponsive "smart" materials.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4,5,6,7-tetrafluoro-1H-indazole derivatives?
- Methodology : The compound can be synthesized via condensation reactions between polyfluorinated ketones (e.g., 2,3,4,5,6-pentafluoroacetophenone) and hydrazine. Key steps include monitoring reaction intermediates (e.g., hydrazones) using thin-layer chromatography (TLC) and optimizing reaction conditions (solvent, temperature, stoichiometry) to avoid side products. High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are critical for structural validation .
Q. What spectroscopic techniques are most reliable for characterizing fluorinated indazoles?
- Methodology :
- ¹⁹F-NMR : Detects fluorine substitution patterns and electronic environments. Chemical shifts correlate with fluorination positions (e.g., upfield shifts for ortho-fluorine atoms).
- GIAO-DFT calculations : Used to predict NMR chemical shifts (B3LYP/6-311+G(2d,p) level) and resolve ambiguities in peak assignments .
- HRMS : Confirms molecular weight and purity.
Q. How do fluorination patterns influence the electronic properties of indazoles?
- Methodology : Density functional theory (DFT) at the MP2(fc)/6-311G** level calculates electrostatic potential maps and natural bond orbital (NBO) charges. Fluorination increases electron-withdrawing effects, altering dipole moments and charge distribution compared to non-fluorinated analogs. Compare with hexafluorobenzene for benchmarking .
Advanced Research Questions
Q. What computational strategies are effective for modeling the geometry and stability of fluorinated indazoles?
- Methodology :
- Geometry optimization : Use MP2/6-311G** for accurate bond lengths and angles, particularly for fluorine-substituted rings.
- Conformational analysis : RHF/6-31G* energy comparisons identify stable conformers. Normal mode analysis validates minima on the potential energy surface .
- Benchmarking : Compare computed geometries with microwave or X-ray diffraction data (if available).
Q. How does fluorination enhance selectivity in enzyme inhibition (e.g., nitric oxide synthase)?
- Methodology :
- SAR studies : Synthesize analogs (e.g., 4,5,6,7-tetrafluoro vs. 7-nitro derivatives) and test inhibitory activity against isoforms (iNOS, nNOS). Fluorination at specific positions increases steric/electronic complementarity to enzyme active sites.
- Docking simulations : Use molecular dynamics (MD) to model ligand-enzyme interactions. Highlight fluorine’s role in hydrogen bonding or hydrophobic contacts .
Q. What synthetic routes enable functionalization of this compound for medicinal chemistry?
- Methodology :
- Substitution reactions : Introduce halogens (Br, Cl) or nucleophiles (amines) under palladium catalysis (e.g., Suzuki coupling).
- Protection/deprotection : Use tetrahydropyran (THP) groups to protect reactive sites during multi-step synthesis .
- Table : Common reaction conditions:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Bromination | NBS | DMF, 80°C |
| Coupling | Pd(PPh₃)₄ | THF, reflux |
Q. How do fluorinated indazoles compare to other heterocycles in drug design?
- Methodology :
- Bioactivity assays : Test anti-inflammatory (COX-2 inhibition) or anticancer (apoptosis induction) activity.
- Thermodynamic profiling : Measure solubility, logP, and metabolic stability. Fluorination improves membrane permeability but may reduce solubility .
Data Contradictions & Resolution
Q. Discrepancies in computational vs. experimental geometries: How to reconcile them?
- Analysis : MP2/6-311G** computations for this compound predict shorter C-F bond lengths than older microwave data. Re-evaluate experimental data for potential systematic errors (e.g., crystal packing effects in X-ray) .
Q. Conflicting reports on biological activity: How to validate mechanisms?
- Resolution : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm target engagement. For iNOS inhibition, combine enzyme kinetics (IC₅₀) with cellular NO production assays .
Tables for Key Findings
| Property | This compound | Non-Fluorinated Indazole |
|---|---|---|
| Dipole Moment (Debye) | 3.8 (DFT-B3LYP) | 2.1 |
| logP (Calculated) | 2.5 | 1.8 |
| iNOS Inhibition IC₅₀ (μM) | 0.15 | 1.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
